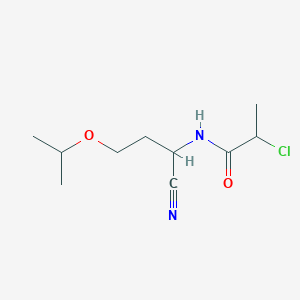![molecular formula C16H29N3O5 B7432191 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid, also known as HCT-1026, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been studied extensively in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders. In cancer research, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to have potential therapeutic effects in the treatment of heart failure and other cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. Specifically, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid increases the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In addition, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid has been shown to have potential therapeutic effects in the treatment of obesity, diabetes, and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid in lab experiments is its specificity for FAAH, which allows for more targeted studies of the endocannabinoid system. However, one limitation of using 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid, including further studies of its mechanism of action and its potential therapeutic effects in various diseases. In addition, there is a need for the development of more stable analogs of 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid that can be used in long-term studies. Finally, there is a need for more studies on the potential side effects of 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid, particularly in humans.
Synthesemethoden
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid is synthesized through a multi-step process that involves the reaction of 1-hydroxycyclohexylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 4-aminobutyric acid to form the intermediate, which is further reacted with N-(tert-butoxycarbonyl)-L-proline to form the final product, 3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid.
Eigenschaften
IUPAC Name |
3-[4-[2-(1-hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5/c20-13(17-11-6-14(21)22)5-4-10-18-15(23)19-12-9-16(24)7-2-1-3-8-16/h24H,1-12H2,(H,17,20)(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKYYNCNHVQXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCNC(=O)NCCCC(=O)NCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-but-2-ynyl-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432109.png)
![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)

![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
![tert-butyl N-[1-[[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B7432157.png)
![N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![tert-butyl N-[3-[[[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl]amino]methyl]oxetan-3-yl]carbamate](/img/structure/B7432173.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid](/img/structure/B7432193.png)
![2-Propoxyethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432197.png)
![Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate](/img/structure/B7432202.png)